molecular formula C3H8O2S2 B13341013 O-Ethyl methanesulfonothioate

O-Ethyl methanesulfonothioate

Cat. No.: B13341013
M. Wt: 140.23 g/mol
InChI Key: KDZOFCRPKJQGRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

O-Ethyl methanesulfonothioate can be synthesized through the reaction of methanesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl methanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

O-Ethyl methanesulfonothioate exerts its effects primarily through alkylation. The ethyl group of the compound reacts with nucleophilic sites in DNA, proteins, and other biomolecules, forming covalent bonds. This alkylation can lead to mutations in DNA, which is useful in genetic research and can also disrupt cellular processes, making it a potential anticancer agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C3H8O2S2

Molecular Weight

140.23 g/mol

IUPAC Name

ethoxy-methyl-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C3H8O2S2/c1-3-5-7(2,4)6/h3H2,1-2H3

InChI Key

KDZOFCRPKJQGRN-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=S)C

Origin of Product

United States

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